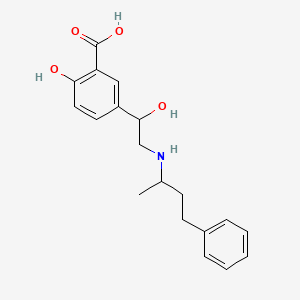

Labetalol Impurity A

Vue d'ensemble

Description

Labetalol Impurity A, also known as 2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is a chemical compound that serves as an impurity reference standard for labetalol hydrochloride. Labetalol is a medication used to treat high blood pressure by blocking alpha and beta-adrenergic receptors. Impurities like this compound are crucial for quality control and ensuring the safety and efficacy of pharmaceutical products .

Mécanisme D'action

Mode of Action

Labetalol Acid interacts with its targets by antagonizing various adrenergic receptors . This interaction results in a decrease in blood pressure . The compound’s action is long-lasting, as it is generally administered twice daily .

Biochemical Pathways

It is known that the compound’s antagonistic action on adrenergic receptors leads to a decrease in blood pressure . This suggests that it may affect pathways related to cardiovascular function and blood pressure regulation.

Pharmacokinetics

Labetalol is absorbed rapidly after oral administration, with peak plasma concentrations generally being achieved within 2 hours . .

Result of Action

The primary molecular and cellular effect of Labetalol Acid’s action is a decrease in blood pressure . This is achieved through its antagonistic action on adrenergic receptors, which leads to a reduction in heart rate and the relaxation of smooth muscles .

Action Environment

The action, efficacy, and stability of Labetalol Acid can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .

Analyse Biochimique

Cellular Effects

It is known that Labetalol, the parent compound, can cause damage to organs through prolonged or repeated exposure

Molecular Mechanism

Labetalol, the parent compound, is known to block the actions of certain endogenous chemicals such as adrenaline on the heart and blood vessels . This blocking action results in the lowering of the heart rate, blood pressure, and also reducing the work-strain .

Metabolic Pathways

Labetalol, the parent compound, is known to be metabolized to glucuronide metabolites .

Méthodes De Préparation

The preparation of Labetalol Impurity A involves several steps:

Dissolution: The starting material, A-1, is dissolved in an organic solvent.

Bromination: The dissolved A-1 reacts with a brominating reagent to form A-2.

Purification: The product A-2 is then purified to obtain this compound.

This method is advantageous due to its controllable reaction conditions, high stability, and high purity of the final product. The process is straightforward, involving simple steps and convenient post-treatment and purification .

Analyse Des Réactions Chimiques

Labetalol Impurity A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Labetalol Impurity A is primarily used as a reference standard in laboratory tests to ensure the quality and consistency of labetalol hydrochloride. It is used in:

Pharmaceutical Research: To study the stability, efficacy, and safety of labetalol hydrochloride.

Analytical Chemistry: To develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products.

Quality Control: To ensure that labetalol hydrochloride meets the required standards for purity and potency

Activité Biologique

Labetalol is a well-known antihypertensive agent that functions as a combined alpha- and beta-adrenergic antagonist. Among its various impurities, Labetalol Impurity A has garnered attention due to its potential biological activities and implications for pharmacokinetics and safety. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and analytical data.

1. Overview of Labetalol and Its Impurities

Labetalol, chemically known as 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl} benzamide hydrochloride, is used primarily for managing hypertension. It exhibits both beta-blocking and alpha-blocking properties, which help in reducing blood pressure without significantly affecting heart rate or cardiac output . The presence of impurities like this compound can influence the drug's efficacy and safety profile.

2. Chemical Structure and Properties

This compound is structurally related to labetalol but differs in specific functional groups. Understanding its chemical structure is crucial for assessing its biological activity. The impurity's presence in formulations may arise from synthesis or degradation processes.

| Property | Value |

|---|---|

| Molecular Weight | TBD |

| Solubility | TBD |

| Stability | TBD |

Labetalol operates primarily through the blockade of adrenergic receptors, specifically the β1, β2, and α1 receptors. While this compound's exact mechanism remains less characterized, it is hypothesized to exhibit similar receptor interactions, potentially influencing cardiovascular responses .

3.2 Pharmacokinetics

The pharmacokinetic profile of Labetalol indicates a half-life ranging from 1.7 to 6.1 hours with significant first-pass metabolism . The implications of this compound on these parameters are not fully understood but may alter bioavailability and clearance rates.

4. Case Studies

Several studies have investigated the impact of labetalol and its impurities on patient outcomes:

- Study on Hypertensive Pregnant Women : Research indicated that labetalol effectively managed hypertension in pregnant women with no significant difference in pharmacokinetics compared to non-pregnant controls . However, the role of impurities like this compound in this context remains to be elucidated.

- Electrochemical Studies : Recent electrochemical analyses highlighted the behavior of labetalol and its impurities under various conditions, showing that impurities can affect the oxidation-reduction potential of the compound .

5.1 Detection Methods

High-performance liquid chromatography (HPLC) has been employed to quantify labetalol and its impurities effectively. The detection limits for known impurities have been established between 0.3593 and 0.7187 µg/mL, with recovery rates ranging from 95.5% to 105.2% across different concentrations .

| Analytical Method | Detection Limit (µg/mL) | Recovery Rate (%) |

|---|---|---|

| HPLC | 0.3593 - 0.7187 | 95.5 - 105.2 |

5.2 Stability Studies

Stability studies indicate that labetalol does not degrade significantly under various stress conditions (acidic, basic, oxidative), suggesting that this compound may also exhibit similar stability characteristics .

6. Conclusion

The biological activity of this compound is an area requiring further investigation to fully understand its implications in clinical settings. While preliminary findings suggest it may share some biological properties with labetalol, comprehensive studies are necessary to determine its pharmacological significance and safety profile.

Future research should focus on detailed mechanistic studies and clinical evaluations to clarify the role of this impurity in therapeutic outcomes associated with labetalol therapy.

Propriétés

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUYRWVQLOXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-99-2 | |

| Record name | Labetalol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LABETALOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.